Cas no 1423032-30-7 (6-cyclopropylimidazo2,1-b1,3thiazole-5-carboxylic acid)

6-cyclopropylimidazo2,1-b1,3thiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- Imidazo[2,1-b]thiazole-5-carboxylic acid, 6-cyclopropyl-
- 6-cyclopropylimidazo2,1-b1,3thiazole-5-carboxylic acid
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- インチ: 1S/C9H8N2O2S/c12-8(13)7-6(5-1-2-5)10-9-11(7)3-4-14-9/h3-5H,1-2H2,(H,12,13)
- InChIKey: MYNNRYMYQAYKIY-UHFFFAOYSA-N
- SMILES: S1C=CN2C(C(O)=O)=C(C3CC3)N=C12
計算された属性
- 精确分子量: 208.031
- 同位素质量: 208.031
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 270
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.8A^2
6-cyclopropylimidazo2,1-b1,3thiazole-5-carboxylic acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-cyclopropylimidazo2,1-b1,3thiazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-114299-0.25g |
6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
1423032-30-7 | 95% | 0.25g |
$383.0 | 2023-10-26 | |
TRC | B425335-50mg |
6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
1423032-30-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-114299-10.0g |
6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
1423032-30-7 | 95% | 10g |
$3315.0 | 2023-06-09 | |
A2B Chem LLC | AV48118-100mg |
6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
1423032-30-7 | 95% | 100mg |
$318.00 | 2024-04-20 | |
Aaron | AR01A2CI-250mg |
6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
1423032-30-7 | 95% | 250mg |
$552.00 | 2025-02-08 | |
Aaron | AR01A2CI-5g |
6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
1423032-30-7 | 95% | 5g |
$3099.00 | 2023-12-16 | |
1PlusChem | 1P01A246-1g |
6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
1423032-30-7 | 95% | 1g |
$891.00 | 2025-03-19 | |
1PlusChem | 1P01A246-2.5g |
6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
1423032-30-7 | 95% | 2.5g |
$1927.00 | 2024-06-20 | |
Enamine | EN300-114299-10g |
6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
1423032-30-7 | 95% | 10g |
$3315.0 | 2023-10-26 | |
A2B Chem LLC | AV48118-250mg |
6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
1423032-30-7 | 95% | 250mg |
$439.00 | 2024-04-20 |
6-cyclopropylimidazo2,1-b1,3thiazole-5-carboxylic acid 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
6-cyclopropylimidazo2,1-b1,3thiazole-5-carboxylic acidに関する追加情報
Introduction to 6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS No. 1423032-30-7)
6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid, identified by its CAS number 1423032-30-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazothiazole class, a scaffold known for its broad biological activity and utility in drug design. The presence of a cyclopropyl substituent and the specific arrangement of rings in its structure contribute to its unique chemical properties and potential pharmacological applications.
The imidazo[2,1-b][1,3]thiazole core is a privileged structure in medicinal chemistry, frequently explored for its ability to interact with various biological targets. The carboxylic acid functionality at the 5-position of the thiazole ring enhances the compound's solubility and reactivity, making it a versatile intermediate in synthetic chemistry. This feature has been leveraged in the development of novel molecules targeting inflammatory pathways, anticancer agents, and antimicrobial compounds.
Recent advancements in computational chemistry and high-throughput screening have highlighted the 6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid as a promising candidate for further investigation. Studies have demonstrated that the cyclopropyl group can modulate binding affinity and selectivity when interacting with biological receptors. This modulation is critical for improving drug efficacy while minimizing off-target effects.
In particular, research has focused on the compound's potential as an inhibitor of enzymes involved in inflammatory responses. The imidazothiazole scaffold is known to exhibit anti-inflammatory properties by interfering with key signaling pathways such as NF-κB and MAPK. Preliminary in vitro studies have shown that derivatives of this compound can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. These findings align with the growing interest in small-molecule inhibitors as therapeutic agents for chronic inflammatory diseases.
The structural versatility of 6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid also makes it an attractive scaffold for further derivatization. By introducing additional functional groups or altering the substitution patterns on the rings, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. For instance, modifications at the 2-position of the imidazole ring have been shown to enhance binding interactions with certain protein targets.
Another area of interest is the compound's potential as an antimicrobial agent. The unique electronic distribution within the imidazo[2,1-b][1,3]thiazole system allows it to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Comparative studies have suggested that compounds with this scaffold exhibit activity against Gram-positive and Gram-negative bacteria, as well as certain fungal species. This broad-spectrum activity is particularly valuable in addressing rising concerns about antibiotic resistance.
The synthesis of 6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves multi-step organic transformations that highlight its synthetic accessibility. Key steps typically include cyclization reactions to form the heterocyclic core, followed by functional group interconversions to introduce the cyclopropyl moiety and carboxylic acid group. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste generation and improving yields.
From a computational perspective, molecular docking studies have been instrumental in understanding how 6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid interacts with biological targets. These studies predict binding modes that correlate well with experimental data obtained from enzyme inhibition assays. Such insights are crucial for guiding medicinal chemists in designing next-generation analogs with improved potency and selectivity.
The compound's physicochemical properties also play a significant role in its formulation and delivery. The presence of both polar (carboxylic acid) and non-polar (cyclopropyl) regions allows it to partition into various solvents, facilitating formulation into different delivery systems such as oral tablets or injectable solutions. Additionally, its stability under various conditions ensures reliable storage and transport.
Future research directions may explore the use of 6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid as a starting material for library synthesis programs aimed at identifying novel bioactive molecules. High-throughput screening campaigns combined with structure-activity relationship (SAR) studies will be essential in optimizing its pharmacological profile.
In conclusion,6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS No. 1423032-30-7) represents a structurally intriguing molecule with significant potential in pharmaceutical development. Its unique combination of chemical features positions it as a valuable tool for researchers investigating anti-inflammatory、anticancer、and antimicrobial therapies。With ongoing advancements in synthetic methodologies and computational biology,this compound is poised to contribute substantially to future therapeutic innovations。
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